Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-
Overview
Description
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- is a bioactive compound derived from natural sources such as Avicennia marina. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- involves various synthetic strategies. One common method includes the annulation of naphthols with various reagents, cycloaddition reactions, and intramolecular transannulation . These reactions are typically carried out under specific conditions using catalysts and other reagents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves scalable chemical processes that can be optimized for large-scale production. The use of commercially available catalysts and reagents is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are valuable for further research and potential therapeutic applications .
Scientific Research Applications
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds. In biology and medicine, it has shown promise as an anti-cancer agent, particularly in inhibiting the migration and invasion of breast cancer cells .
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- involves the inhibition of Src-mediated signaling pathways. This compound blocks the activity of Src kinase, leading to reduced phosphorylation of focal adhesion kinase (FAK), p130 Cas, and paxillin. These effects result in the suppression of cell migration and invasion, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- include other naphthofuran derivatives such as Naphtho[2,3-b]furan-4,9-dione and various dihydronaphthofurans .
Uniqueness: What sets Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- apart from similar compounds is its specific molecular structure, which contributes to its unique biological activities. Its ability to inhibit Src-mediated signaling pathways is particularly noteworthy, as this mechanism is crucial for its anti-cancer properties .
Properties
IUPAC Name |
6-hydroxy-3-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-6-5-17-13-7-3-2-4-8(14)10(7)12(16)11(15)9(6)13/h2-4,6,14H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNPHSPZGPRLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459465 | |
Record name | Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848780-33-6 | |
Record name | Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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